
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is a synthetic molecule that may have potential biological activities due to the presence of various functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from organic acids, which are converted into esters, then hydrazides, and finally into the desired heterocyclic compounds . For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves stirring 5-substituted-1,3,4-oxadiazol-2-thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions accordingly.
Molecular Structure Analysis
The structure elucidation of synthesized compounds is typically performed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of various functional groups present in the compound. For instance, the analysis of the IR carbonyl band of similar N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides has revealed the existence of two gauche conformers, with their stability and polarity being influenced by intramolecular interactions and solvent effects .
Chemical Reactions Analysis
The reactivity of such compounds is often explored in the context of their potential as biological agents. For example, the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were screened against the lipoxygenase enzyme, showing moderately good activities . Similarly, the antibacterial and antifungal activities of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide derivatives were tested, with some compounds exhibiting excellent activities . These studies suggest that the compound could also be evaluated for such biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of substituents such as chloro, methoxy, and trifluoromethyl groups can affect the compound's solubility, melting point, and stability. The electronic effects of these groups can also influence the compound's reactivity in chemical reactions. The spectroscopic studies of similar compounds provide insights into their conformational preferences and electronic properties, which are crucial for understanding their behavior in different environments .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One study explored an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist that shows promise for intravenous and oral clinical administration. This compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating its potential for treating related conditions (Harrison et al., 2001).
Antioxidant and Anticancer Activities
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed significant antioxidant activity. Some derivatives were found to be more cytotoxic against certain cancer cell lines, suggesting their potential as anticancer agents (Tumosienė et al., 2020).
Lipoxygenase Inhibition
A study on new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives showed their potential as lipoxygenase inhibitors. This suggests their utility in researching conditions where lipoxygenase activity is a factor (Aziz‐ur‐Rehman et al., 2016).
Antibacterial and Antifungal Agents
Another study synthesized N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidine-3-yl)-2-(6-methoxynephthalen-2-yl) propanamide and tested them for anti-bacterial and anti-fungal activities. Some compounds showed excellent activities, indicating their potential as antimicrobial agents (Zala et al., 2015).
Luminescent Properties for White Light Emission
Research on benzothiazole derivatives, including compounds with structural similarities to the target molecule, highlighted their luminescent properties. These properties make them suitable for applications in white light emission, providing a path for the development of new materials for lighting and display technologies (Lu et al., 2017).
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO2S/c1-24-13(14-7-8-15(18)25-14)10-22-16(23)9-4-11-2-5-12(6-3-11)17(19,20)21/h2-3,5-8,13H,4,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJFAWLYVRJFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

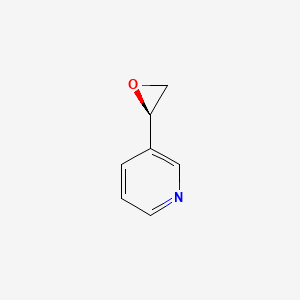
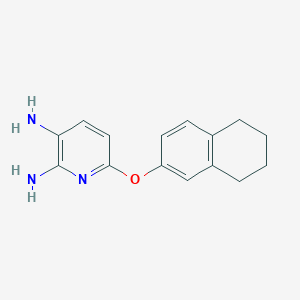
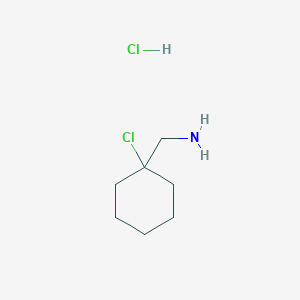
![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)
![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)
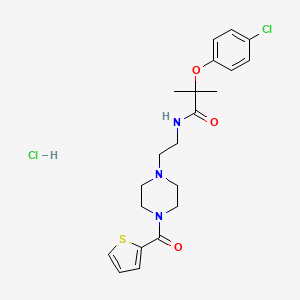
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)
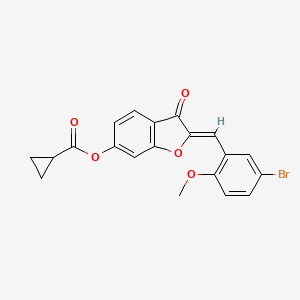
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)